(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE
Description
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is an organic compound that belongs to the class of anisoles These are organic compounds containing a methoxybenzene or a derivative thereof
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-7-12(8-10-14)17(20)23-19-16(18)11-13-5-3-4-6-15(13)22-2/h3-10H,11H2,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNRTQNFBGVLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=CC=C2OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE include:
(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino 5-chloro-2-methoxybenzoate: This compound has a similar structure but with a chlorine substituent, which may alter its chemical properties and reactivity.
(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino 2-(naphthalen-1-yloxy)acetate: This compound contains a naphthalene moiety, which can influence its interactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
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